3-Hepten-2-one

Description

Properties

IUPAC Name |

(E)-hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZQADGLDKIPM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; powerfull grassy-green pungent odour | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 °C. @ 13.00 mm Hg | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1119-44-4, 5609-09-6 | |

| Record name | 3-Hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3-Hepten-2-one: Chemical Properties, Structure, and Applications

Abstract

3-Hepten-2-one (C₇H₁₂O) is an α,β-unsaturated aliphatic ketone that holds significant interest across various scientific disciplines, including flavor and fragrance chemistry, synthetic organic chemistry, and chemical ecology.[1] As an enone, its chemical behavior is dictated by the conjugated system comprising a carbon-carbon double bond and a carbonyl group, which provides multiple reactive sites.[2][3] This guide offers a comprehensive technical overview of 3-Hepten-2-one, detailing its chemical structure, stereoisomerism, physicochemical properties, reactivity, synthesis, and key applications. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this versatile compound.

Chemical Structure and Stereoisomerism

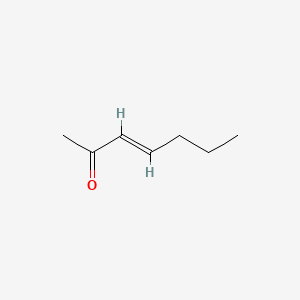

3-Hepten-2-one is a seven-carbon chain featuring a ketone functional group at the second carbon (C2) and a double bond between the third and fourth carbons (C3-C4).[1] This arrangement classifies it as an α,β-unsaturated ketone, a structural motif that is crucial to its reactivity.

Molecular Formula: C₇H₁₂O[4][5]

Molecular Weight: 112.17 g/mol [1][4][6]

The presence of the double bond at the C3-C4 position allows for geometric isomerism, resulting in two stereoisomers: (E)-3-hepten-2-one (trans) and (Z)-3-hepten-2-one (cis).[1] The (E) configuration is more commonly described and utilized in scientific literature.[1] The specific isomerism significantly influences the molecule's physical properties, such as boiling point and refractive index, as well as its sensory profile.[5]

Caption: Chemical structures of (E) and (Z) stereoisomers of 3-Hepten-2-one.

Physicochemical and Spectroscopic Properties

The properties of 3-Hepten-2-one are well-documented, making it a useful reference standard in analytical chemistry.[1] It is a colorless to light yellow oily liquid known for its potent, sharp, grassy-green odor.[5][6][7]

Physical Properties

The following table summarizes the key physical properties of 3-Hepten-2-one. Note that some properties differ between the cis and trans isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [4][5] |

| Molecular Weight | 112.17 g/mol | [1][6] |

| Appearance | Colorless to light yellow, clear oily liquid | [5][6][8] |

| Odor | Powerful, green-grassy, pungent | [6][7] |

| Boiling Point | 162 °C (at 760 mmHg); 63 °C (at 13 mmHg) | [5][6] |

| Density | 0.841 - 0.847 g/cm³ @ 25°C | [6][9] |

| Refractive Index | 1.439 - 1.448 @ 20°C | [6][9] |

| Flash Point | 49 °C (120 °F) | [5][9] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [5][7][8] |

| CAS Number | 1119-44-4 (for the mixture or unspecified isomer) | [4] |

Spectroscopic Data Interpretation

While raw spectra are database-specific, the structural features of 3-Hepten-2-one lead to predictable spectroscopic signatures essential for its identification and characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption peak for the C=O (ketone) stretch, typically around 1670-1690 cm⁻¹, and a C=C (alkene) stretching peak around 1620-1640 cm⁻¹. The conjugation lowers the frequency of the C=O stretch compared to a saturated ketone.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. Key signals include vinylic protons on C3 and C4 (δ ≈ 6.0-7.0 ppm), the methyl protons adjacent to the carbonyl (C1, singlet, δ ≈ 2.2 ppm), and the aliphatic protons of the propyl group. The coupling constants between the vinylic protons can be used to determine the E/Z stereochemistry.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 112.[4] Common fragmentation patterns for ketones would also be present, aiding in structural elucidation. The NIST Chemistry WebBook provides reference mass spectrum data for this compound.[4]

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-Hepten-2-one is dominated by its α,β-unsaturated ketone moiety. This functional group presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) attacks by nucleophiles.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a typical reaction for ketones.[1]

-

Michael Addition (Conjugate Addition): The β-carbon is also electrophilic due to resonance with the carbonyl group. This allows for 1,4-addition of soft nucleophiles, a reaction of significant utility in organic synthesis.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-hepten-2-ol.

-

Oxidation: Under strong oxidizing conditions, the molecule can be cleaved to form carboxylic acids.[1]

The diagram below illustrates the general mechanism of a Michael addition reaction on an α,β-unsaturated ketone like 3-Hepten-2-one.

Caption: Generalized mechanism for Michael (1,4-conjugate) addition to 3-Hepten-2-one.

Synthesis and Experimental Protocols

3-Hepten-2-one can be synthesized through several methods. A common and illustrative laboratory-scale preparation involves the base-catalyzed aldol condensation of butyraldehyde (butanal) and acetone.[5] The trans isomer is typically the major product under these conditions.

Example Synthesis: Aldol Condensation

This protocol describes a general procedure for the synthesis of (E)-3-Hepten-2-one.

Objective: To synthesize (E)-3-Hepten-2-one via a Claisen-Schmidt (crossed aldol) condensation.

Materials:

-

Butyraldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

1N Potassium bisulfate (KHSO₄) or hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: Prepare a solution of sodium hydroxide (0.5 g) in water (10 mL) and cool it to 0 °C in an ice bath. In a separate flask, prepare a solution of butyraldehyde (10 mmol) and acetone (10 mmol) in ethanol (15 mL).[10]

-

Addition: Slowly add the aldehyde-ketone solution to the chilled aqueous NaOH solution with vigorous stirring.[10]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring overnight.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, carefully neutralize the mixture by adding 1N KHSO₄ or HCl solution until the pH is approximately 6.[10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[10]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate the solution using a rotary evaporator to yield the crude product.[10]

-

Purification: Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure (E)-3-Hepten-2-one.[10]

Caption: Experimental workflow for the synthesis of 3-Hepten-2-one via aldol condensation.

Applications and Industrial Relevance

3-Hepten-2-one is a valuable compound with several industrial and research applications.

-

Flavor and Fragrance: It is widely used as a flavoring agent in the food industry, imparting creamy, green, and fruity notes.[1][11] It is found in flavors for dairy products, pineapple, and passion fruit.[7][11] In perfumery, it adds a green note to fruity compositions.[9][11]

-

Organic Synthesis: As a versatile building block, the α,β-unsaturated ketone structure allows its use as a precursor for more complex molecules, including pharmaceutical intermediates.[1] It is a substrate for studying nucleophilic addition reactions, Michael additions, and cyclization processes.[1]

-

Analytical Standard: Due to its presence in various natural products and its well-defined properties, it is used as an external standard for calibrating analytical equipment like GC-MS in the analysis of volatile compounds.[1][7]

-

Chemical Ecology: Researchers investigate 3-Hepten-2-one as a potential semiochemical or pheromone component in insect communication.[1] It has been identified in the volatile compounds from the cephalic glands of certain bee species.[7]

Safety and Handling

3-Hepten-2-one is a flammable liquid and vapor.[6][12] It can cause irritation to the eyes, respiratory system, and skin.[5] Proper safety precautions are essential when handling this chemical.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[13] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[12][13] Keep away from heat, sparks, open flames, and other sources of ignition.[12] Use non-sparking tools and take precautionary measures against static discharge.[12][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][13] If on skin, wash off immediately with soap and plenty of water.[13] If inhaled, move to fresh air.[13]

Conclusion

3-Hepten-2-one is a functionally rich molecule whose chemical properties are dictated by its α,β-unsaturated ketone structure. Its stereoisomers, well-defined physicochemical and spectroscopic properties, and versatile reactivity make it a compound of significant interest. Its applications as a flavor and fragrance agent, a synthetic building block, and an analytical standard underscore its importance in both industrial and research settings. A thorough understanding of its structure, reactivity, and safe handling procedures is crucial for any scientist working with this compound.

References

-

3-Hepten-2-one - NIST Chemistry WebBook. [Link]

-

3-HEPTEN-2-ONE - ChemBK. [Link]

-

3-Hepten-2-one | C7H12O | CID 5364578 - PubChem. [Link]

-

3-hepten-2-one, 1119-44-4 - The Good Scents Company. [Link]

-

Showing Compound 3-Hepten-2-one (FDB008064) - FooDB. [Link]

-

Showing metabocard for 3-Hepten-2-one (HMDB0031486) - Human Metabolome Database. [Link]

Sources

- 1. 3-Hepten-2-one | High-Purity Reference Standard [benchchem.com]

- 2. Showing Compound 3-Hepten-2-one (FDB008064) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. 3-Hepten-2-one [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 8. 3-Hepten-2-one: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]

- 10. (E)-3-Hepten-2-one synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 3-Hepten-2-one | 1119-44-4 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Stereoisomers of 3-Hepten-2-one: Synthesis, Characterization, and Analysis

Abstract: This technical guide provides a comprehensive examination of the (E) and (Z) stereoisomers of 3-hepten-2-one, an α,β-unsaturated ketone of significant interest in flavor chemistry, organic synthesis, and chemical ecology. Professionals in research and drug development require unambiguous methods to synthesize, differentiate, and quantify these geometric isomers, as their distinct spatial arrangements often lead to disparate biological and sensory properties. This document details stereoselective synthesis strategies, presents a thorough comparative analysis of their spectroscopic and physicochemical properties, and provides validated, step-by-step analytical protocols for their separation. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Introduction to the Stereochemistry of 3-Hepten-2-one

Geometric isomerism in alkenes arises from restricted rotation around a carbon-carbon double bond. In the case of 3-hepten-2-one, the substituents on the C3 and C4 carbons can be arranged in two distinct spatial orientations, leading to the (E) and (Z) isomers. Following the Cahn-Ingold-Prelog (CIP) priority rules, the (E) isomer (entgegen, German for "opposite") has the higher-priority groups (the propyl group on C4 and the acetyl group on C3) on opposite sides of the double bond. Conversely, the (Z) isomer (zusammen, German for "together") has these groups on the same side.

This structural nuance is critical. 3-Hepten-2-one is a naturally occurring volatile compound found in sources such as roasted filberts, hops, and certain fruits.[1] It is widely used as a flavoring agent, imparting green, grassy, and creamy notes to dairy products, nuts, and fruit compositions.[1][2] As stereochemistry often dictates receptor interactions (e.g., olfactory receptors), the ability to work with stereochemically pure samples is paramount for both sensory analysis and applications in synthetic chemistry.[3][]

Stereoselective Synthesis Strategies

Achieving high stereochemical purity requires carefully chosen synthetic routes that favor the formation of one isomer over the other. The choice of reaction is dictated by the desired stereochemical outcome.

Synthesis of (E)-3-Hepten-2-one via Aldol Condensation

A robust and common method for synthesizing α,β-unsaturated ketones with a strong preference for the thermodynamically more stable (E)-isomer is the base-catalyzed aldol condensation.

Causality of Experimental Choice: The reaction between an aldehyde (butyraldehyde) and a ketone (acetone) under basic conditions proceeds via an enolate intermediate. The subsequent dehydration of the aldol adduct is typically under thermodynamic control, where the elimination to form the trans-alkene is favored due to reduced steric hindrance compared to the cis-alkene. This makes it a reliable method for obtaining the (E)-isomer.

Protocol for (E)-3-Hepten-2-one Synthesis: [5]

-

Reaction Setup: Prepare a solution of sodium hydroxide (0.5 g) in water (10.0 mL) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Reagent Addition: In a separate beaker, mix acetone (10 mmol) with ethanol (15 mL). Add this solution to the cooled NaOH solution.

-

Aldehyde Addition: Add butyraldehyde (10 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding 1N potassium bisulfate (KHSO₄) solution until the pH is approximately 6.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.

Synthesis of (Z)-3-Hepten-2-one via Alkyne Semi-Hydrogenation

To selectively produce the (Z)-isomer, a different strategy is required that operates under kinetic control. The partial hydrogenation of an alkyne using a poisoned catalyst is the classic approach.

Causality of Experimental Choice: The synthesis begins with the corresponding alkyne, 3-heptyn-2-one. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) delivers hydrogen atoms to the alkyne in a syn-addition fashion from the catalyst surface.[3] The poison deactivates the catalyst just enough to prevent over-reduction to the alkane, effectively stopping the reaction at the (Z)-alkene stage.[3]

Protocol for (Z)-3-Hepten-2-one Synthesis: [1][2]

-

Precursor Synthesis: 3-Heptyn-2-one can be synthesized by reacting 1-pentyne with acetic anhydride.[1][2]

-

Reaction Setup: Dissolve 3-heptyn-2-one in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation flask.

-

Catalyst Addition: Add Lindlar's catalyst (typically 5% by weight of the alkyne).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically 2–3 bar) at room temperature (25–40°C).[3]

-

Monitoring: Monitor the reaction progress by GC or TLC to observe the disappearance of the starting alkyne and the formation of the product.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude (Z)-3-hepten-2-one can be purified by distillation or chromatography to achieve high isomeric purity (typically 92-95%).[3]

Physicochemical and Spectroscopic Characterization

The structural differences between the (E) and (Z) isomers, though subtle, give rise to distinct and measurable differences in their physical and spectroscopic properties.

Comparative Physicochemical Properties

While many properties are similar, slight variations exist, primarily due to differences in molecular shape and packing, which affect intermolecular forces.

| Property | (E)-3-Hepten-2-one | (Z)-3-Hepten-2-one | Rationale for Difference |

| IUPAC Name | (3E)-hept-3-en-2-one[6] | (3Z)-hept-3-en-2-one | Stereochemical descriptor |

| Boiling Point | 63.0 °C @ 13 mmHg | Generally slightly lower than (E) | The more linear shape of the (E)-isomer allows for more efficient molecular packing and stronger van der Waals forces, typically resulting in a slightly higher boiling point. |

| Density (g/mL) | 0.841 - 0.847[7] | Generally slightly lower than (E) | Tighter packing of (E)-isomers often leads to slightly higher density. |

| Refractive Index | 1.439 - 1.448[7] | Varies slightly from (E) | Reflects differences in density and electronic structure. |

Spectroscopic Distinction: The Definitive Toolkit

Spectroscopy provides the most powerful and definitive means of distinguishing between the two isomers.

This is the most conclusive technique for assigning stereochemistry. The key lies in the coupling constant (J-value) between the vinylic protons at C3 and C4.

-

(E)-Isomer: The vinylic protons are in a trans configuration. Their dihedral angle is approximately 180°, leading to a large coupling constant, typically J ≈ 15-18 Hz . The proton at C4 (H-4) appears as a doublet of triplets, while the proton at C3 (H-3) appears as a doublet.

-

(Z)-Isomer: The vinylic protons are in a cis configuration. Their dihedral angle is approximately 0°, resulting in a smaller coupling constant, typically J ≈ 10-12 Hz .

The chemical shift of the protons is also affected. The α-proton (H-3) is deshielded by the carbonyl group and typically appears further downfield (higher ppm) than the β-proton (H-4).[8][9]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Key Multiplicity & Coupling (J, Hz) |

| (E)-Isomer H-3 | ~6.1 ppm | Doublet, J ≈ 16 Hz |

| (E)-Isomer H-4 | ~6.8 ppm | Doublet of Triplets, J ≈ 16 Hz, 7 Hz |

| (Z)-Isomer H-3 | Varies | Doublet, J ≈ 11 Hz |

| (Z)-Isomer H-4 | Varies | Doublet of Triplets, J ≈ 11 Hz, 7 Hz |

Differences in the ¹³C NMR spectra are generally more subtle. Steric compression in the (Z)-isomer can cause the carbons of the propyl group to be slightly more shielded (appear at a lower ppm value) compared to the (E)-isomer. The carbonyl carbon (C-2) and the vinylic carbons (C-3, C-4) will also show minor shifts.

IR spectroscopy can provide corroborating evidence. The key diagnostic band is the C-H out-of-plane bend for the double bond.

-

(E)-Isomer: Shows a strong, characteristic absorption band around 960-980 cm⁻¹ .

-

(Z)-Isomer: Shows a band around 675-730 cm⁻¹ , which can sometimes be less intense or obscured.

Both isomers will exhibit a strong C=O stretch around 1670-1690 cm⁻¹ and a C=C stretch around 1630-1650 cm⁻¹.

Under standard electron ionization (EI) conditions, the mass spectra of (E) and (Z) isomers are typically identical or nearly identical. Both will show the same molecular ion (m/z 112) and similar fragmentation patterns, as the high energy of EI erases the stereochemical information. Therefore, MS is used for confirming molecular weight and formula but not for distinguishing between these geometric isomers.[7]

Analytical Separation and Quantification

Gas chromatography (GC) is the premier technique for the separation and quantification of volatile compounds like 3-hepten-2-one isomers.

Gas Chromatography (GC) Protocol

Causality of Experimental Choice: The separation of geometric isomers by GC is challenging because their boiling points are very similar.[10] Therefore, separation must be achieved based on differences in polarity. A polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" column) or a high cyanopropyl content, is essential.[10] These phases interact differently with the subtle dipole moment variations between the (E) and (Z) isomers, allowing for differential retention. The more linear (E)-isomer often elutes slightly before the more compact (Z)-isomer on many polar columns.

Validated GC-FID Protocol:

-

System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax, or equivalent).

-

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.[11]

-

-

Sample Preparation: Prepare a 100 µg/mL solution of the isomer mixture in a high-purity volatile solvent like hexane or pentane.[10][11]

-

Injector:

-

Carrier Gas: Helium or Hydrogen, at an optimal linear velocity (e.g., ~1.0-1.2 mL/min for Helium).[10][11]

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 180 °C. A slow ramp rate is critical for resolving closely eluting isomers.[10]

-

Final Hold: Hold at 180 °C for 5 minutes.

-

-

Detector (FID):

-

Temperature: 260 °C.

-

-

Data Analysis: Identify peaks based on retention times established with pure standards. Quantify using peak area integration. The Kovats retention index on a standard polar column for 3-hepten-2-one is approximately 1274.[7]

Natural Occurrence and Sensory Profile

3-Hepten-2-one is a significant aroma compound found in a variety of natural products. Its presence has been confirmed in roasted filberts, hop oil, muruci fruit, and as a volatile compound from the fire bee.[1] While sensory profiles for the individual pure isomers are not always extensively documented separately, the general description for the mixture is a powerful, green, grassy, and pungent odor with caraway-like notes.[1][2][6][12] In food applications, it contributes creamy and rich after-notes, particularly in dairy products like cheese and butter, and is also used in pineapple and passion fruit flavors.[2]

Conclusion

The effective study and application of 3-hepten-2-one hinges on the ability to control and verify its stereochemistry. The (E) and (Z) isomers, while structurally similar, are distinct chemical entities with unique properties. Stereoselective synthesis via aldol condensation for the (E)-isomer and poisoned alkyne hydrogenation for the (Z)-isomer provides access to isomerically enriched material. Unambiguous differentiation is reliably achieved through a combination of spectroscopic techniques, with the vinylic proton coupling constant in ¹H NMR spectroscopy serving as the definitive diagnostic tool. Finally, robust analytical separation and quantification are accomplished using gas chromatography with polar stationary phases, a critical requirement for quality control in flavor, fragrance, and synthetic chemistry applications.

References

-

3-hepten-2-one, 1119-44-4. The Good Scents Company. [Link]

-

Showing Compound 3-Hepten-2-one (FDB008064). FooDB. [Link]

-

3-Hepten-2-one. PubChem, National Center for Biotechnology Information. [Link]

-

Showing metabocard for 3-Hepten-2-one (HMDB0031486). Human Metabolome Database. [Link]

-

3-Hepten-2-one, (Z)-. PubChem, National Center for Biotechnology Information. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Unknown Source. [Link]

-

Multiplicity in Proton NMR. Chemistry LibreTexts. [Link]

-

3-Hepten-2-ol, (Z)-. PubChem, National Center for Biotechnology Information. [Link]

-

3-Hepten-1-ol, (E)-. NIST WebBook, SRD 69. [Link]

-

3-Hepten-2-one, (E)-. NIST WebBook, SRD 69. [Link]

Sources

- 1. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Hepten-2-one | High-Purity Reference Standard [benchchem.com]

- 5. (E)-3-Hepten-2-one synthesis - chemicalbook [chemicalbook.com]

- 6. Showing Compound 3-Hepten-2-one (FDB008064) - FooDB [foodb.ca]

- 7. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]

The Enigmatic Presence of 3-Hepten-2-one: A Technical Guide to its Natural Occurrence, Biosynthesis, and Ecological Significance in Flora and Fauna

Abstract

3-Hepten-2-one, a volatile unsaturated methyl ketone, presents a fascinating case study in the chemical ecology of both the plant and insect kingdoms. Characterized by its potent green, grassy odor, this compound, while utilized in the flavor and fragrance industry, plays a more complex and vital role in nature. It functions as a semiochemical, mediating interactions that are crucial for defense and communication. This technical guide provides an in-depth exploration of the natural occurrence of 3-Hepten-2-one, delves into its probable biosynthetic origins rooted in fatty acid metabolism, and elucidates its ecological functions. Furthermore, this document offers detailed, field-proven methodologies for the extraction and analysis of this compound from biological matrices, intended to equip researchers, scientists, and drug development professionals with the necessary tools for its further investigation.

Introduction: The Chemical Identity and Sensory Profile of 3-Hepten-2-one

3-Hepten-2-one (C₇H₁₂O) is a colorless to pale yellow oily liquid with a characteristic powerful, green, and pungent odor, often with notes described as grassy and reminiscent of caraway.[1][2] Its chemical structure, featuring a ketone functional group and a carbon-carbon double bond, classifies it as an enone.[3][4] This seemingly simple molecule is found in a diverse range of natural sources, from the essential oils of plants to the defensive secretions of insects. Its presence is not merely incidental; it is a product of specific biosynthetic pathways and serves distinct ecological purposes. Understanding the natural world's production and utilization of 3-Hepten-2-one offers insights into the intricate chemical language that governs ecosystems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [4] |

| Molecular Weight | 112.17 g/mol | [4] |

| Appearance | Colorless oily liquid | [1][2] |

| Odor | Powerful green-grassy, pungent | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

Natural Distribution: A Tale of Two Kingdoms

The occurrence of 3-Hepten-2-one spans both the plant and insect worlds, highlighting its convergent evolution as a significant biochemical.

Occurrence in the Plant Kingdom

3-Hepten-2-one has been identified as a volatile component in several plant species. Its presence contributes to the characteristic aroma profiles of these plants and their products. Notable examples include:

-

Hop Oil (Humulus lupulus): A component of the essential oil of hops, where it likely contributes to the complex aroma of beer.[1][5]

-

Roasted Filbert (Corylus avellana): Found in the volatile profile of roasted hazelnuts, suggesting it is either present in the raw nut or formed during the roasting process from precursors.[1][5] Research on the volatilome of high-quality hazelnuts has highlighted the importance of various ketones in their characteristic nutty and roasty aroma.[6][7]

-

Muruci (Byrsonima crassifolia): This Amazonian fruit contains 3-Hepten-2-one as part of its complex volatile fraction, which is of interest for the development of new flavors and aromas.[5][8]

Occurrence in the Insect Kingdom

In insects, 3-Hepten-2-one is a key component of exocrine secretions, where it functions as a potent semiochemical.

-

Fire Bee (Trigona (Oxytrigona) tataira): This compound is a notable constituent of the cephalic gland secretions of the fire bee.[1][9] This secretion is a powerful chemical weapon used in raiding the nests of other bee species, acting as a disruptant and defensive allomone.[3]

Biosynthesis: A Probable Link to Fatty Acid Metabolism

While the precise enzymatic steps leading to 3-Hepten-2-one in the aforementioned species have not been fully elucidated, the biosynthesis of methyl ketones in both plants and insects is strongly linked to the metabolism of fatty acids.[1][10] The most probable pathways involve either the modification of intermediates from de novo fatty acid synthesis or the incomplete beta-oxidation of fatty acids.

The general proposed pathway for methyl ketone biosynthesis begins with fatty acids, which undergo oxidation to form a β-keto acid. This intermediate is then decarboxylated to yield the final methyl ketone.

Caption: Proposed biosynthetic pathway of methyl ketones.

In wild tomatoes, which produce methyl ketones as a defense against insects, two enzymes, Methylketone Synthase 1 (MKS1) and 2 (MKS2), have been identified. MKS2, a thioesterase, hydrolyzes a β-ketoacyl-ACP (an intermediate in fatty acid synthesis) to a free β-keto acid. MKS1 then catalyzes the decarboxylation of this β-keto acid to the corresponding methyl ketone.[11] A similar pathway is likely responsible for the production of 3-Hepten-2-one, starting from a C8 fatty acid precursor that is desaturated to introduce the double bond.

Ecological Significance: A Chemical Communicator and Defender

The role of 3-Hepten-2-one in nature is multifaceted, acting as both a defensive agent and a potential signaling molecule.

Allomonal Defense in Insects

In the fire bee, Trigona tataira, the cephalic secretion containing 3-Hepten-2-one is a potent allomone. An allomone is a semiochemical that benefits the emitter but not the receiver.[12] The secretion acts as a chemical disruptant during raids on other bee colonies, causing disorientation and reducing the defensive capabilities of the attacked bees.[3] This provides a significant competitive advantage to the fire bees.

Role in Plants: A Less Clear Picture

The ecological function of 3-Hepten-2-one in plants is less definitively established. However, based on the known roles of other plant volatiles, several hypotheses can be proposed:

-

Defense against Herbivores: Many plant-derived ketones have insect-repellent or toxic properties.[13] It is plausible that 3-Hepten-2-one contributes to the chemical defense of hop, hazelnut, and muruci plants against herbivorous insects.

-

Attraction of Pollinators or Seed Dispersers: The strong aroma of 3-Hepten-2-one could play a role in attracting specific pollinators or animals that aid in seed dispersal.

-

Allelopathy: Some plant volatiles can inhibit the growth of competing plants in their vicinity.

Further research, particularly involving electroantennography (EAG) and behavioral assays with relevant insects, is required to fully elucidate the ecological role of 3-Hepten-2-one in these plant species.

Methodologies for Analysis: A Practical Guide

The study of 3-Hepten-2-one in its natural context requires robust and sensitive analytical techniques for its extraction and identification from complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

Extraction of 3-Hepten-2-one from Biological Samples

The choice of extraction method depends on the nature of the sample (plant tissue vs. insect gland) and the research question.

HS-SPME is a solvent-free, sensitive, and versatile technique for the analysis of volatile and semi-volatile compounds.

Experimental Protocol for HS-SPME:

-

Sample Preparation:

-

Plant Tissue: Finely grind a known weight of fresh plant material (e.g., 1-5 g of leaves, flowers, or fruit pulp) and place it in a headspace vial (e.g., 20 mL).

-

Insect Glands: Dissect the cephalic glands from a known number of insects and place them in a headspace vial.

-

-

Extraction:

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (PDMS) or 75 µm Carboxen/PDMS) to the headspace for a defined time (e.g., 30-60 minutes).

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., 250 °C for 2-5 minutes).

-

Sources

- 1. The biology of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. ars.usda.gov [ars.usda.gov]

- 4. bu.edu [bu.edu]

- 5. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [frontiersin.org]

- 7. Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the volatile fraction composition of three native Amazonian-Brazilian fruits: Murici (Byrsonima crassifolia L., Malpighiaceae), bacuri (Platonia insignis M., Clusiaceae), and sapodilla (Manilkara sapota L., Sapotaceae) [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry of cephalic secretion of fire beeTrigona (Oxytrigona) tataira - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A bio-catalytic approach to aliphatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic data of 3-Hepten-2-one (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Guide to (E)-3-Hepten-2-one

Authored by: A Senior Application Scientist

Introduction

(E)-3-Hepten-2-one (C₇H₁₂O) is an α,β-unsaturated ketone, a class of compounds of significant interest in flavor and fragrance chemistry, as well as in synthetic organic chemistry.[1][2] Its structure, featuring a conjugated system between a carbonyl group and a carbon-carbon double bond, gives rise to a unique spectroscopic fingerprint.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-3-Hepten-2-one. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers engaged in structural elucidation, quality control, and reaction monitoring.

The molecular structure and atom numbering scheme used throughout this guide are presented below.

Caption: Molecular structure of (E)-3-Hepten-2-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For (E)-3-Hepten-2-one, both ¹H and ¹³C NMR provide unambiguous information about its carbon framework and proton environments.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The presence of the conjugated system significantly influences the chemical shifts of the vinylic protons (H3 and H4).

Table 1: ¹H NMR Data for (E)-3-Hepten-2-one (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (3H) | ~2.25 | Singlet (s) | - |

| H3 (1H) | ~6.10 | Doublet (d) | ~15.8 |

| H4 (1H) | ~6.85 | Doublet of Triplets (dt) | ~15.8, ~6.9 |

| H5 (2H) | ~2.20 | Quintet (q) | ~7.2 |

| H6 (2H) | ~1.48 | Sextet (sxt) | ~7.4 |

| H7 (3H) | ~0.95 | Triplet (t) | ~7.5 |

Expertise & Experience Insight:

-

The singlet at ~2.25 ppm is characteristic of a methyl group attached to a carbonyl carbon (an acetyl group), which has no adjacent protons to couple with.

-

The two vinylic protons, H3 and H4 , appear significantly downfield due to the deshielding effect of the double bond and carbonyl group. Their large coupling constant (~15.8 Hz) is definitive proof of a trans (E) configuration across the double bond.

-

H4 is a doublet of triplets because it couples to H3 across the double bond (large doublet splitting) and to the two H5 protons (triplet splitting).

-

The alkyl chain protons (H5, H6, H7 ) show predictable multiplicities based on the n+1 rule, confirming the propyl substituent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of (E)-3-Hepten-2-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: ~3.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 16.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and information about their electronic environment.

Table 2: ¹³C NMR Data for (E)-3-Hepten-2-one (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~26.8 |

| C2 (C=O) | ~198.5 |

| C3 | ~132.5 |

| C4 | ~148.0 |

| C5 | ~34.5 |

| C6 | ~21.5 |

| C7 | ~13.6 |

Expertise & Experience Insight:

-

The most downfield signal at ~198.5 ppm is unequivocally assigned to the carbonyl carbon (C2), which is highly deshielded.[3]

-

The sp² carbons of the alkene (C3 and C4) appear in the characteristic range of 100-160 ppm.[4] C4 is further downfield than C3 due to its position beta to the carbonyl group.

-

The remaining sp³ hybridized carbons of the alkyl chain (C5, C6, C7) and the acetyl methyl group (C1) are found in the upfield region (< 40 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1.5 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For (E)-3-Hepten-2-one, the spectrum is dominated by absorptions from the conjugated carbonyl and alkene groups.

Table 3: Key IR Absorptions for (E)-3-Hepten-2-one (Neat)

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~2960-2870 | C(sp³)-H | Alkyl C-H Stretch |

| ~1675 | C=O | Conjugated Ketone Stretch |

| ~1630 | C=C | Alkene Stretch |

| ~970 | C-H (trans-alkene) | Out-of-plane Bend |

Trustworthiness Insight: The position of the carbonyl (C=O) stretching frequency is highly diagnostic. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[5] In (E)-3-Hepten-2-one, conjugation with the C=C double bond lowers the vibrational frequency to ~1675 cm⁻¹ .[5][6] This is a self-validating observation; the presence of a strong C=C stretch at ~1630 cm⁻¹ confirms the conjugation responsible for the C=O shift. The strong absorption at ~970 cm⁻¹ further corroborates the trans geometry of the double bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place one drop of neat (E)-3-Hepten-2-one liquid directly onto the crystal surface of an ATR-FTIR spectrometer.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition Parameters:

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software automatically performs a background subtraction and generates the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

The molecular weight of C₇H₁₂O is 112.17 g/mol .[7] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 112.

Table 4: Major Fragments in the EI Mass Spectrum of (E)-3-Hepten-2-one

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺˙ (Molecular Ion) | Ionization |

| 97 | [M - CH₃]⁺ | α-cleavage |

| 83 | [M - C₂H₅]⁺ | Cleavage at C5-C6 |

| 69 | [M - CH₃CO]⁺ or [C₅H₉]⁺ | α-cleavage |

| 43 | [CH₃CO]⁺ (Acylium ion) | α-cleavage (Base Peak) |

Authoritative Grounding: Fragmentation in mass spectrometry occurs when the high-energy molecular ion breaks apart into smaller, charged fragments and neutral radicals.[8][9] The most stable fragments are typically the most abundant.

-

α-Cleavage: This is a dominant fragmentation pathway for ketones.[10] Cleavage of the bond between C2 and C3 results in the highly stable acylium ion [CH₃CO]⁺ at m/z = 43 , which is the base peak (most intense signal) in the spectrum. Cleavage of the C1-C2 bond results in the loss of a methyl radical to give the peak at m/z = 97 .

-

Alkyl Chain Fragmentation: The loss of an ethyl radical from the propyl chain gives the peak at m/z = 83 .

Caption: Key fragmentation pathways for (E)-3-Hepten-2-one in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of (E)-3-Hepten-2-one (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system with an electron ionization (EI) source.

-

GC Parameters:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify the chromatographic peak for (E)-3-Hepten-2-one and analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

References

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. [Link]

-

3-Hepten-2-one. (n.d.). PubChem. [Link]

-

3-Hepten-2-one. (n.d.). NIST WebBook. [Link]

-

3-Hepten-2-one, (E)-. (n.d.). NIST WebBook. [Link]

-

3-Hepten-2-one. (n.d.). SpectraBase. [Link]

-

3-hepten-2-one (chem005924). (2016). ContaminantDB. [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

-

¹³C NMR. (n.d.). University Course Materials. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. 3-Hepten-2-one | High-Purity Reference Standard [benchchem.com]

- 2. contaminantdb.ca [contaminantdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Hepten-2-one [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

A Comprehensive Technical Guide to the Synthesis of 3-Hepten-2-one from 1-Pentyne and Acetic Anhydride

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for producing 3-hepten-2-one, a valuable α,β-unsaturated ketone used as a flavoring agent and fragrance component.[1][2] The synthesis commences with the terminal alkyne, 1-pentyne, and the common acylating agent, acetic anhydride. This document is structured to provide researchers, chemists, and professionals in drug development with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful execution of this transformation. The synthesis is presented as a two-step process: the initial Lewis acid-catalyzed acylation of 1-pentyne to form the key intermediate, 3-heptyn-2-one, followed by a stereoselective partial hydrogenation to yield the target, 3-hepten-2-one. Each step is elucidated with a focus on reaction mechanisms, experimental causality, and process validation.

Introduction and Strategic Overview

3-Hepten-2-one is a naturally occurring ketone found in various sources, including hop oil and roasted filberts, and is characterized by a powerful, green, pungent odor.[1][2] Its utility in the food and fragrance industries as a flavor ingredient for dairy, nut, and fruit profiles makes its efficient synthesis a topic of significant interest.[2] While several synthetic routes to α,β-unsaturated ketones exist, the pathway starting from terminal alkynes offers a high degree of control over the carbon skeleton.

The direct conversion of 1-pentyne and acetic anhydride to 3-hepten-2-one is not a single transformation but a sequential process. The core strategy involves two distinct and critical chemical operations:

-

Formation of a Carbon-Carbon Bond: An initial acylation of 1-pentyne with acetic anhydride. This step constructs the seven-carbon backbone of the target molecule by adding an acetyl group to the alkyne. This reaction is not spontaneous and requires catalytic activation.

-

Stereoselective Reduction: A partial hydrogenation of the resulting ynone (3-heptyn-2-one) intermediate. This step selectively reduces the alkyne triple bond to an alkene double bond, requiring a catalyst that prevents over-reduction to the corresponding alkane.

This guide will dissect each of these stages, providing the necessary mechanistic insights and detailed experimental procedures.

Mechanistic Pathways and Rationale

Step 1: Lewis Acid-Catalyzed Acylation of 1-Pentyne

The acylation of a terminal alkyne with an acid anhydride is a type of Friedel-Crafts acylation. The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and the alkyne itself is nucleophilic.[3] However, acetic anhydride is not sufficiently electrophilic to react directly. Therefore, a Lewis acid catalyst is essential to activate the anhydride.

Mechanism:

-

Activation of Acetic Anhydride: The Lewis acid (e.g., Boron Trifluoride, BF₃) coordinates to one of the carbonyl oxygens of acetic anhydride. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and forming a highly reactive acylium ion intermediate.

-

Nucleophilic Attack: The π-electrons of the 1-pentyne triple bond act as a nucleophile, attacking the activated acylium ion. This attack typically follows Markovnikov's rule, with the acetyl group adding to the terminal carbon of the alkyne. This forms a vinyl cation intermediate.

-

Deprotonation: A base (which could be the acetate counter-ion or another species in the reaction mixture) abstracts the acetylenic proton, neutralizing the charge and re-forming a triple bond. This yields the product, 3-heptyn-2-one, and regenerates the catalyst.

The choice of Lewis acid is critical. Strong acids can promote side reactions, including polymerization of the alkyne or competing rearrangements like the Meyer-Schuster or Rupe rearrangements, which typically occur with propargyl alcohols but highlight the reactivity of alkyne intermediates under acidic conditions.[4][5] Boron trifluoride etherate (BF₃·OEt₂) is often a suitable choice due to its moderate reactivity and ease of handling.

Diagram of the Acylation Mechanism A visual representation of the Lewis acid-catalyzed acylation of 1-pentyne.

Caption: Lewis acid activation and subsequent nucleophilic attack.

Step 2: Stereoselective Partial Hydrogenation

The conversion of the alkyne intermediate, 3-heptyn-2-one, to the alkene, 3-hepten-2-one, requires the addition of one equivalent of hydrogen. The key challenge is to prevent over-reduction to 2-heptanone. This is achieved by using a "poisoned" catalyst, which is selective for the reduction of alkynes to alkenes.

Catalyst Choice and Stereochemistry:

-

Lindlar's Catalyst: This is the most common choice for achieving a cis (or Z) alkene. It consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline. The poison deactivates the most active sites on the palladium surface, preventing the alkene product from re-adsorbing and undergoing further reduction. The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the cis-alkene.

-

Dissolving Metal Reduction: To obtain the trans (or E) alkene, a dissolving metal reduction (e.g., sodium in liquid ammonia) would be employed. This proceeds through a radical anion mechanism.

For the purposes of this guide, which follows the most common synthetic reports, we will focus on the use of Lindlar's catalyst to produce cis-3-hepten-2-one.[1][2]

Experimental Protocols and Data

Reagent and Condition Summary

The following table summarizes the key reagents and conditions for the two-step synthesis.

| Parameter | Step 1: Acylation | Step 2: Hydrogenation |

| Starting Material | 1-Pentyne | 3-Heptyn-2-one |

| Key Reagent | Acetic Anhydride | Hydrogen Gas (H₂) |

| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) | Lindlar's Catalyst (Pd/CaCO₃, poisoned) |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent | Methanol or Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | 1 atm (balloon) or slightly higher |

| Typical Yield | 70-85% | >90% |

Detailed Protocol: Step 1 - Synthesis of 3-Heptyn-2-one

This protocol is a representative procedure based on established methods of alkyne acylation.

-

Reactor Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-pentyne (1.0 eq) and anhydrous dichloromethane (DCM, ~2 M solution).

-

Inert Atmosphere: Purge the system with dry nitrogen.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) to the stirred solution via syringe.

-

Reagent Addition: Add acetic anhydride (1.05 eq) dropwise to the mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude 3-heptyn-2-one can be purified by vacuum distillation or flash column chromatography on silica gel.

Detailed Protocol: Step 2 - Synthesis of cis-3-Hepten-2-one

This protocol is a standard procedure for Lindlar hydrogenation.

-

Reactor Setup: To a 250 mL round-bottom flask, add the purified 3-heptyn-2-one (1.0 eq) from Step 1 and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne) and a small amount of quinoline (as an additional poison, optional but recommended).

-

Hydrogen Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with hydrogen gas several times. Finally, leave the flask under a positive pressure of hydrogen (a balloon is sufficient).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the uptake of hydrogen, which can be monitored by the deflation of the balloon. Monitor the reaction carefully by GC or TLC to avoid over-reduction.

-

Workup: Once the starting material is consumed (typically 2-8 hours), filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by distillation if necessary.

Diagram of the Experimental Workflow A flowchart illustrating the sequential steps of the synthesis.

Caption: From starting materials to final purified product.

Process Optimization and Validation

-

Catalyst Loading (Acylation): The stoichiometry of the Lewis acid is crucial. Sub-stoichiometric amounts may lead to incomplete conversion, while a large excess can promote side reactions. An amount of 1.1 equivalents is a good starting point for optimization.

-

Temperature Control (Acylation): The initial exothermic reaction upon adding the Lewis acid and anhydride must be controlled with cooling to prevent polymerization. Allowing the reaction to proceed to completion at room temperature is generally sufficient.

-

Monitoring Hydrogenation: The most critical aspect of Step 2 is preventing over-reduction. Frequent monitoring by TLC or GC is essential. The reaction should be stopped immediately upon the disappearance of the starting alkyne. The use of quinoline provides an additional safety margin by further suppressing alkene reduction.

-

Product Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:

-

¹H NMR: To confirm the presence of the vinyl protons and their coupling constants, which will verify the cis stereochemistry.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

IR Spectroscopy: To identify the C=O stretch of the α,β-unsaturated ketone (~1670-1690 cm⁻¹) and the C=C stretch (~1620-1640 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (112.17 g/mol ).[6]

-

Conclusion

The synthesis of 3-hepten-2-one from 1-pentyne and acetic anhydride is a classic, two-step procedure that demonstrates fundamental principles of modern organic synthesis: catalytic C-C bond formation and stereoselective reduction. By carefully controlling reaction conditions, particularly the choice of catalyst in both steps, high yields of the desired α,β-unsaturated ketone can be achieved. This guide provides a comprehensive framework, from mechanistic theory to validated protocols, enabling researchers to reliably produce this important compound.

References

- ChemicalBook. (n.d.). Natural occurrence and uses of 3-hepten-2-one.

- Nine Chongqing Chemdad Co., Ltd. (n.d.). 3-HEPTEN-2-ONE.

- New Journal of Chemistry. (2015).

- National Institutes of Health. (2010). Synthesis of Acyclic α,β-Unsaturated Ketones via Pd(II)-Catalyzed Intermolecular Reaction of Alkynamides and Alkenes. PMC.

- ResearchGate. (2020).

- YouTube. (2021).

- RSC Publishing. (2016). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions.

- ACS Publications. (1987). Lewis-acid catalyzed ene reactions. Accounts of Chemical Research.

- ChemicalBook. (n.d.). (E)-3-Hepten-2-one synthesis.

- AIR Unimi. (2019).

- LibreTexts Chemistry. (n.d.). Alkynes.

- ResearchGate. (2007). Lipase catalyzed acylation of primary alcohols with remotely located stereogenic centres: the resolution of (+/-)-4,4-dimethyl-3-phenyl-1-pentanol.

- Wikipedia. (n.d.). Meyer–Schuster rearrangement.

- Slideshare. (2017). Rupe Rearrgment.

- YouTube. (2020). 100 Name Reactions (021) - Rupe Rearrangement.

- Khan Academy. (n.d.).

- PubChem. (n.d.). 3-Hepten-2-one.

- PubMed. (2019).

- PMC. (2022).

- YouTube. (2019).

- PMC. (2022). The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics.

- RSC Publishing. (1968). Acylation. Part XXVIII. The kinetics and mechanism of the addition of hydrogen halides to dimethylketen in ether solution.

- Organic Syntheses. (n.d.). 2-acetothienone.

- ACS Publications. (1966). Rupe and Meyer-Schuster rearrangements. Chemical Reviews.

Sources

- 1. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]

- 2. 3-HEPTEN-2-ONE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 5. Rupe Rearrgment | PPTX [slideshare.net]

- 6. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical data for 3-Hepten-2-one isomers

An In-Depth Technical Guide to the Thermochemical Properties of 3-Hepten-2-one Isomers

Introduction

3-Hepten-2-one is an α,β-unsaturated ketone, a class of organic compounds that serves as a crucial building block in organic synthesis and is found in various natural products.[1][2] Like many unsaturated molecules, 3-hepten-2-one exists as geometric isomers, specifically (3E)-3-hepten-2-one and (3Z)-3-hepten-2-one.[3] Understanding the thermochemical properties of these isomers—such as their standard enthalpy of formation (ΔfH⦵), entropy, and heat capacity—is fundamental for professionals in chemical synthesis, process safety, and drug development. This data governs reaction equilibria, predicts the energy release of reactions, and informs the relative stability of molecules, which is critical for designing efficient and safe chemical processes.[4][5]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies used to determine the thermochemical data for the isomers of 3-hepten-2-one. Due to a scarcity of published experimental data for these specific molecules, this document focuses on the authoritative protocols—both experimental and computational—required to generate this critical information with high fidelity. We will explore the causality behind experimental design and the logic of computational strategies, providing a framework for researchers to obtain reliable thermochemical data.

Isomerism in 3-Hepten-2-one

3-Hepten-2-one possesses a carbon-carbon double bond between the C3 and C4 positions, giving rise to two stereoisomers: (E) and (Z). The "E" (entgegen) configuration denotes the higher priority groups on opposite sides of the double bond, while the "Z" (zusammen) configuration places them on the same side. In this case, the ethyl group and the acetyl group determine the stereochemistry. These structural differences, though subtle, result in distinct physical properties and, importantly, different energetic stabilities.[6] Generally, the (E) isomer, which minimizes steric hindrance, is expected to be thermodynamically more stable than the (Z) isomer.

| Isomer | Structure | IUPAC Name | CAS Number |

| (E)-3-Hepten-2-one | CCC\C=C\C(C)=O | (3E)-hept-3-en-2-one | 5609-09-6[7][8] |

| (Z)-3-Hepten-2-one | CCC/C=C/C(C)=O | (3Z)-hept-3-en-2-one | 69668-88-8[9] |

Part 1: Experimental Determination of Enthalpy of Formation

The most definitive method for determining the standard enthalpy of formation of a combustible organic compound is through combustion calorimetry.[10] This technique precisely measures the heat evolved during the complete oxidation of the substance.[11]

Core Technique: Isoperibol Combustion Calorimetry

Isoperibol calorimetry, commonly known as bomb calorimetry, involves combusting a sample in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

Self-Validating Experimental Protocol

Trustworthiness in calorimetry is achieved through a protocol designed to be self-validating. This involves rigorous calibration and systematic error checking at every stage.

Step 1: Calibration of the Calorimeter

-

Causality: The heat capacity of the entire calorimeter system (bomb, water, stirrer, thermometer) must be precisely known. This is not a theoretical value but an empirical constant determined by burning a primary standard.

-

Protocol:

-

A certified sample of benzoic acid (typically ~1 g) is pressed into a pellet and its mass is recorded to ±0.0001 g.

-

The pellet is placed in the crucible within the bomb. A fuse wire of known mass and combustion energy is attached.

-

The bomb is sealed and pressurized with ~30 atm of pure oxygen.

-

The bomb is submerged in a precisely known mass of water in the calorimeter jacket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded at fixed intervals for several minutes to establish a baseline drift.

-

The sample is ignited. The temperature is recorded at frequent intervals as it rises to a maximum and then slowly cools.

-

The final temperature is recorded for several minutes to establish the post-combustion drift.

-

The energy equivalent of the calorimeter (ε_calorimeter_) is calculated using the known enthalpy of combustion of benzoic acid (–26434 J/g).[12] This procedure is repeated at least five times to ensure reproducibility.

-

Step 2: Combustion of 3-Hepten-2-one Isomer

-

Causality: 3-Hepten-2-one is a volatile liquid, which requires special handling to ensure complete and safe combustion.[6][13]

-

Protocol:

-

A small amount (~0.5-0.8 g) of the purified 3-hepten-2-one isomer is sealed in a polyester bag or gelatin capsule of known mass and combustion energy. The total mass is recorded.

-

The sealed sample is placed in the crucible.

-

The combustion process (Steps 1.3 - 1.7) is repeated exactly as in the calibration phase.

-

After combustion, the bomb is depressurized, and the interior is washed to collect any nitric acid formed from residual nitrogen in the bomb. The amount of nitric acid is determined by titration and corrected for.

-

Step 3: Data Analysis and Calculation

-

Causality: The raw temperature change must be corrected for heat exchange with the surroundings to find the true adiabatic temperature rise. Hess's Law is then applied to determine the enthalpy of formation.[4][14]

-

Protocol:

-

The corrected temperature change (ΔT) is determined from the time-temperature data.

-

The total heat released (q_total_) is calculated: q_total = ε_calorimeter * ΔT.

-

The heat from the combustion of the fuse wire and the sample bag is subtracted to find the heat of combustion of the compound (q_comb_).

-

The standard internal energy of combustion (ΔcU°) is calculated on a per-mole basis.

-

The standard enthalpy of combustion (ΔcH°) is calculated using the relation ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in moles of gas for the combustion reaction: C7H12O(l) + 9.5 O2(g) -> 7 CO2(g) + 6 H2O(l)

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law:[14] ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants) ΔfH°(C7H12O) = [7 * ΔfH°(CO2) + 6 * ΔfH°(H2O)] - ΔcH°(C7H12O) (Standard formation enthalpies for CO2 and H2O are well-established).[15]

-

Part 2: Computational Prediction of Thermochemical Properties

When experimental data is unavailable, high-level quantum chemical calculations provide a powerful alternative. However, directly calculating the enthalpy of formation by computing the atomization energy is prone to large errors unless extremely computationally expensive methods are used.[16] A more robust and field-proven approach utilizes isodesmic reactions.

The Isodesmic Reaction Scheme

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are identical to those on the product side.[17] This clever design allows for a significant cancellation of systematic errors inherent in most computational methods, leading to highly accurate results even with moderately expensive calculations.[16][18]

Workflow for Isodesmic Calculation of ΔfH°